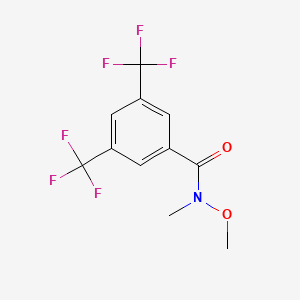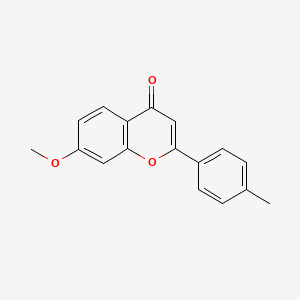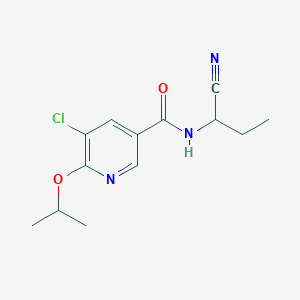
N-((1-甲基-3-(吡嗪-2-基)-1H-吡唑-5-基)甲基)-1-苯甲磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenylmethanesulfonamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a pyrazinyl group, which is a derivative of pyrazine . It also contains a phenyl group and a methanesulfonamide group.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrazole derivatives can undergo a variety of reactions, including cyclization and ring-opening reactions .
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenylmethanesulfonamide”:
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. The pyrazole and pyrazine rings in its structure are known to exhibit significant antibacterial and antifungal properties. Research indicates that derivatives of pyrazole and pyrazine can inhibit the growth of various bacterial strains and fungi, making them useful in developing new antibiotics and antifungal medications .
Anti-inflammatory Properties
The compound’s structure suggests it could be effective in reducing inflammation. Pyrazole derivatives have been studied for their anti-inflammatory effects, which are crucial in treating conditions like arthritis and other inflammatory diseases. The presence of the sulfonamide group further enhances its potential as an anti-inflammatory agent .
Anticancer Activity
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenylmethanesulfonamide has been investigated for its anticancer properties. Compounds containing pyrazole and pyrazine rings have shown the ability to inhibit the proliferation of cancer cells. This compound could be a candidate for developing new chemotherapeutic agents .
Kinase Inhibition
Kinase inhibitors are crucial in treating various cancers and other diseases. The compound’s structure, particularly the pyrazole and pyrazine rings, suggests it could act as a kinase inhibitor. This makes it a valuable target for research in developing treatments for diseases where kinase activity is dysregulated .
Antiviral Applications
Research has shown that pyrazole and pyrazine derivatives can exhibit antiviral activity. This compound could potentially be used to develop antiviral drugs, especially against viruses that are resistant to current treatments. Its unique structure allows it to interfere with viral replication processes .
Antioxidant Properties
The compound may also possess antioxidant properties, which are important in protecting cells from oxidative stress. Antioxidants are crucial in preventing and treating diseases related to oxidative damage, such as neurodegenerative diseases and cardiovascular conditions .
Agricultural Applications
In agriculture, this compound could be used as a pesticide or fungicide. The antimicrobial properties of pyrazole and pyrazine derivatives make them suitable for protecting crops from bacterial and fungal infections. This can lead to higher crop yields and reduced losses due to disease .
Neuroprotective Effects
There is potential for this compound to be used in treating neurodegenerative diseases. The antioxidant and anti-inflammatory properties of pyrazole derivatives can help protect neurons from damage and reduce inflammation in the nervous system, which is beneficial in conditions like Alzheimer’s and Parkinson’s diseases .
These applications highlight the versatility and potential of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenylmethanesulfonamide in various fields of scientific research. Each application area offers a promising avenue for further investigation and development.
Pyrrolopyrazine derivatives: synthetic approaches and biological activities Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl (phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives
作用机制
Target of Action
For instance, some pyrrolopyrazine derivatives have shown activity on kinase inhibition .
Mode of Action
The exact mode of action of this compound is not fully understood. It is likely that it interacts with its targets, possibly kinases, leading to changes in the function of these proteins. This could result in alterations in cellular signaling pathways, impacting various biological processes .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it acts as a kinase inhibitor, it could potentially inhibit cell growth and proliferation, among other effects .
属性
IUPAC Name |
N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-21-14(9-15(20-21)16-11-17-7-8-18-16)10-19-24(22,23)12-13-5-3-2-4-6-13/h2-9,11,19H,10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAMTTQRGNNAKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenylmethanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Phenoxy-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2394820.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide](/img/no-structure.png)
![N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2394824.png)

![1-(4-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2394828.png)
![[1-(Thiophen-2-ylmethyl)piperidin-3-yl]methanol](/img/structure/B2394830.png)
![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2394831.png)
![6-ethyl-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2394832.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2394833.png)


![tert-butyl N-({6-azabicyclo[3.2.1]octan-5-yl}methyl)carbamate](/img/structure/B2394838.png)